Tris(4-aminophenyl)methane

Porous Polymer Networks Gas Adsorption Materials Chemistry

A trifunctional triamine with a central sp³ carbon for 3D COFs and dense polymer networks. Unlike planar TAPB, its non-planar geometry creates bimodal porosity. Purity ≥98%. For crosslinking, porous frameworks, or dosimetry. Essential for materials R&D.

Molecular Formula C19H19N3
Molecular Weight 289.4 g/mol
CAS No. 548-61-8
Cat. No. B008546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-aminophenyl)methane
CAS548-61-8
Synonyms4,4’,4’’-methylidynetri-anilin; 4,4’,4’’-methylidynetris-benzeneamin; 4,4’,4’’-methylidynetrisbenzeneamine; 4,4’,4’’-triaminotriphenylmethane; leucoparafuchsin; leucoparafuchsine; p,p’,p’’-triaminotriphenylmethane; triaminotriphenylmethane
Molecular FormulaC19H19N3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)N
InChIInChI=1S/C19H19N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,20-22H2
InChIKeyADUMIBSPEHFSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-aminophenyl)methane (CAS: 548-61-8): A Trifunctional Aromatic Triamine Building Block for Advanced Materials


Tris(4-aminophenyl)methane is a trifunctional aromatic triamine, serving as a versatile triphenylmethane-derived building block . Its structure comprises three 4-aminophenyl groups anchored to a central methane carbon, providing three reactive primary amine sites arranged with a specific spatial geometry . This configuration underpins its primary industrial and research roles, which include acting as a crosslinking agent in high-performance polymer synthesis and as a monomer in the construction of Covalent Organic Frameworks (COFs) [1]. Additionally, it is recognized in biological contexts as a weak inhibitor of the Hepatitis C Virus (HCV) helicase, demonstrating 30% inhibition at a concentration of 100 µM . The compound is typically supplied as a solid with a reported purity standard of ≥98.0% .

Why Tris(4-aminophenyl)methane is Not Interchangeable with Other Triamine Crosslinkers


Substituting Tris(4-aminophenyl)methane with other triamine monomers like 1,3,5-Tris(4-aminophenyl)benzene (TAPB) or tetrafunctional analogs like Tetrakis(4-aminophenyl)methane (TAPM) without careful consideration can critically alter material outcomes [1]. While all three compounds function as crosslinkers, their core molecular architectures differ fundamentally: Tris(4-aminophenyl)methane has a central sp³-hybridized methane carbon, TAPB features a planar, rigid aromatic benzene core, and TAPM is a tetrapodal molecule [1]. This structural divergence dictates the resulting network's geometry, pore size, flexibility, and density. Consequently, a polymer or Covalent Organic Framework (COF) synthesized with Tris(4-aminophenyl)methane will exhibit distinct physical properties—such as porosity, thermal stability, and mechanical behavior—compared to one made with a structural analog, making simple substitution a high-risk proposition for achieving targeted performance specifications.

Quantifiable Differentiation of Tris(4-aminophenyl)methane Against Closest Analogs


Pore Size Control in Schiff-Base Porous Polymer Networks: Tris(4-aminophenyl)methane vs. Triamine Analogs

In the synthesis of porous Schiff-base networks (PSNs), the choice of triamine monomer directly dictates the resulting pore architecture. PSNs constructed from Tris(4-aminophenyl)methane (yielding PSN-TAPM) exhibit a distinct bimodal pore-size distribution with major pores centered at 0.86 nm and 2.62 nm. In direct comparison, networks synthesized under analogous conditions using 1,3,5-Tris(4-aminophenyl)benzene (PSN-TAPB) produce a unimodal, smaller pore size of 0.95 nm [1].

Porous Polymer Networks Gas Adsorption Materials Chemistry

Geometric Differentiation: Tris(4-aminophenyl)methane vs. TAPB for COF and Polymer Networks

Tris(4-aminophenyl)methane possesses a flexible, non-planar sp³ geometry around its central carbon atom. In contrast, the common analog 1,3,5-Tris(4-aminophenyl)benzene (TAPB) has a rigid, planar C₃ symmetric structure enforced by its central benzene ring. This fundamental geometric difference dictates the topology of the resulting polymer network or COF [1]. TAPB is known to produce 2D layered structures when condensed with linear dialdehydes, whereas Tris(4-aminophenyl)methane's tetrahedral-like geometry enables the construction of 3D networks [2].

Covalent Organic Frameworks Polymer Crosslinking Network Topology

HCV Helicase Inhibition: Tris(4-aminophenyl)methane vs. Close Derivative Analogs

Tris(4-aminophenyl)methane is identified as a weak inhibitor of the Hepatitis C Virus (HCV) helicase, exhibiting 30% inhibition at a concentration of 100 µM . This level of activity is low. In contrast, its close analog and oxidation product, Pararosaniline, is a significantly more potent HCV helicase inhibitor, with a reported IC₅₀ of 3.2 µM [1].

Antiviral Research HCV Helicase Biochemical Assay

Radiation Sensitivity for Dosimetry: Tris(4-aminophenyl)methane's Enabling Property

Tris(4-aminophenyl)methane exhibits radiation-sensitive behavior, enabling its use in radiochromic film dosimeters. Studies on dyed films incorporating this compound demonstrate a quantifiable and reproducible color change upon exposure to ionizing radiation, providing a measurable dose response across a range of 0.5–25 kGy [1]. This property is not characteristic of all triphenylmethane derivatives or triamines and is a function of the specific molecular structure of Tris(4-aminophenyl)methane.

Radiation Dosimetry Radiochromic Films Materials Science

High-Value Application Scenarios for Tris(4-aminophenyl)methane


Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymer Networks (PPNs)

Researchers aiming to construct three-dimensional porous frameworks should select Tris(4-aminophenyl)methane as a building block. Its non-planar, sp³ geometry facilitates the formation of extended 3D networks, unlike planar triamine analogs (e.g., TAPB) which typically yield 2D layered structures [1]. Furthermore, its use can be strategically employed to generate a bimodal pore-size distribution with larger mesopores (e.g., 2.62 nm), a feature confirmed in direct comparative studies of porous poly(Schiff-base) networks [2].

Polymer Crosslinking Requiring Flexible, High-Density Networks

For applications requiring a dense, flexible crosslinked polymer network, Tris(4-aminophenyl)methane offers a balance between the high crosslink density of tetra-armed TAPM and the rigidity of planar TAPB [1]. Its three amine groups enable effective network formation in polyimides and epoxy resins, while the central sp³ carbon provides a degree of conformational flexibility that can be advantageous for managing stress and toughness in the final material [1].

Radiochromic Film Dosimeters for Gamma and Electron Beam Processing

Specialists in radiation processing and medical device sterilization can utilize Tris(4-aminophenyl)methane as a radiation-sensitive dye in polymeric film dosimeters. Research confirms its utility for reliable and quantifiable dose monitoring within the industrially relevant range of 0.5 to 25 kGy [2]. This application is a distinct niche, leveraging a property not shared by most other triamine crosslinkers.

Negative Control or Benchmark Compound in HCV Helicase Inhibition Assays

Biochemists studying HCV helicase can source Tris(4-aminophenyl)methane to serve as a defined weak inhibitor (30% inhibition at 100 µM) or a benchmark negative control [3]. Its well-characterized low potency contrasts sharply with more effective inhibitors like Pararosaniline (IC₅₀ = 3.2 µM) [4], making it a useful tool for calibrating assay sensitivity and validating the performance of novel inhibitors.

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